molecular formula C15H15NO4 B15172764 5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide

5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide

Cat. No.: B15172764
M. Wt: 273.28 g/mol
InChI Key: MVHKCOZJULNPSD-UHFFFAOYSA-N
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Description

5-Methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is a chemical compound belonging to the class of pyran derivatives It features a pyran ring substituted with a methoxy group at the 5-position, a keto group at the 4-position, and a phenethylamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide typically involves the following steps:

  • Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 5-methoxy-2-hydroxyacetophenone and phenethylamine.

  • Keto Group Introduction: The keto group at the 4-position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromic acid.

  • Amide Formation: The final step involves the formation of the amide group at the 2-position through a reaction with phenethylamine under conditions favoring amide bond formation, such as using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form derivatives such as carboxylic acids.

  • Reduction: Reduction reactions can be performed to convert the keto group to a hydroxyl group, resulting in the formation of hydroxyl derivatives.

  • Substitution: Substitution reactions at the methoxy or amide groups can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Carboxylic Acids: Resulting from oxidation of the keto group.

  • Hydroxyl Derivatives: Resulting from reduction of the keto group.

  • Substituted Derivatives: Resulting from substitution reactions at the methoxy or amide groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the treatment of inflammatory and infectious diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but lacks the methoxy group.

  • 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide: Similar chromone derivative with a different substitution pattern.

  • 2-Carboxy-5-hydroxy-4-pyrone: Another pyran derivative with hydroxyl and carboxylic acid groups.

Uniqueness: 5-Methoxy-4-oxo-N-phenethyl-4H-pyran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyran derivatives. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

5-methoxy-4-oxo-N-(2-phenylethyl)pyran-2-carboxamide

InChI

InChI=1S/C15H15NO4/c1-19-14-10-20-13(9-12(14)17)15(18)16-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,16,18)

InChI Key

MVHKCOZJULNPSD-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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